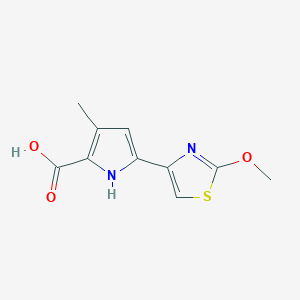![molecular formula C8H12N2 B13034704 6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole](/img/structure/B13034704.png)
6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole is a heterocyclic compound that features a fused ring system combining a pyrrole and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminocarbonyl compounds through a Marckwald reaction, which proceeds in two steps to afford the desired product in high yield . This method is advantageous for preparing bulk quantities of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the fused ring system.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for nitration , reducing agents such as hydrogen gas or metal hydrides, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include nitro derivatives, reduced forms of the compound, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a scaffold for designing bioactive molecules, including potential drug candidates.
Mécanisme D'action
The mechanism of action of 6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole involves its interaction with specific molecular targets. For example, as a necroptosis inhibitor, it binds to the allosteric pocket of receptor-interacting protein kinase 1 (RIPK1), inhibiting its activity and preventing necroptosis . This interaction disrupts the signaling pathways involved in cell death, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-A]imidazole: Lacks the dimethyl groups but shares the core fused ring structure.
6,7-Dihydro-5H-pyrrolo[1,2-B]triazole: Another fused ring system with different nitrogen positioning.
2-Aryl-6,7-Dihydro-5H-pyrrolo[1,2-A]imidazoles: These compounds have aryl groups attached, providing different chemical properties and biological activities.
Uniqueness
6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole is unique due to the presence of dimethyl groups, which can influence its chemical reactivity, stability, and interaction with biological targets
Propriétés
Formule moléculaire |
C8H12N2 |
|---|---|
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
6,6-dimethyl-5,7-dihydropyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C8H12N2/c1-8(2)5-7-9-3-4-10(7)6-8/h3-4H,5-6H2,1-2H3 |
Clé InChI |
LLZXUHXVGGEKBS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=NC=CN2C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Di-tert-butyl 3,6-bis(4-bromophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate](/img/structure/B13034624.png)




![(S)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13034670.png)

![(1S)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B13034681.png)


![cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine](/img/structure/B13034705.png)



